

# Dimethomorph (CAS No. 110488-70-5): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Dimethomorph

Cat. No.: B1233494

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

**Dimethomorph** is a systemic fungicide belonging to the cinnamic acid derivative and morpholine chemical families.[1][2] It is specifically designed to combat Oomycete diseases, such as downy mildew and late blight, in a variety of high-value crops.[3][4] The compound exists as a mixture of (E)- and (Z)-isomers, with the Z-isomer possessing the intrinsic fungicidal activity.[5][6][7] However, due to the rapid interconversion of these isomers in the presence of light, the mixture is used in practice.[5] This document provides a detailed technical overview of **Dimethomorph**, covering its physicochemical properties, mechanism of action, synthesis, analytical methods, toxicology, and environmental fate.

## Chemical Identity and Physicochemical Properties

**Dimethomorph** is a colorless to grey crystalline powder.[2][8] It is stable under normal conditions, including to hydrolysis, but the E/Z isomers can interconvert in sunlight.[5][9]

Table 1: Chemical Identity of **Dimethomorph**

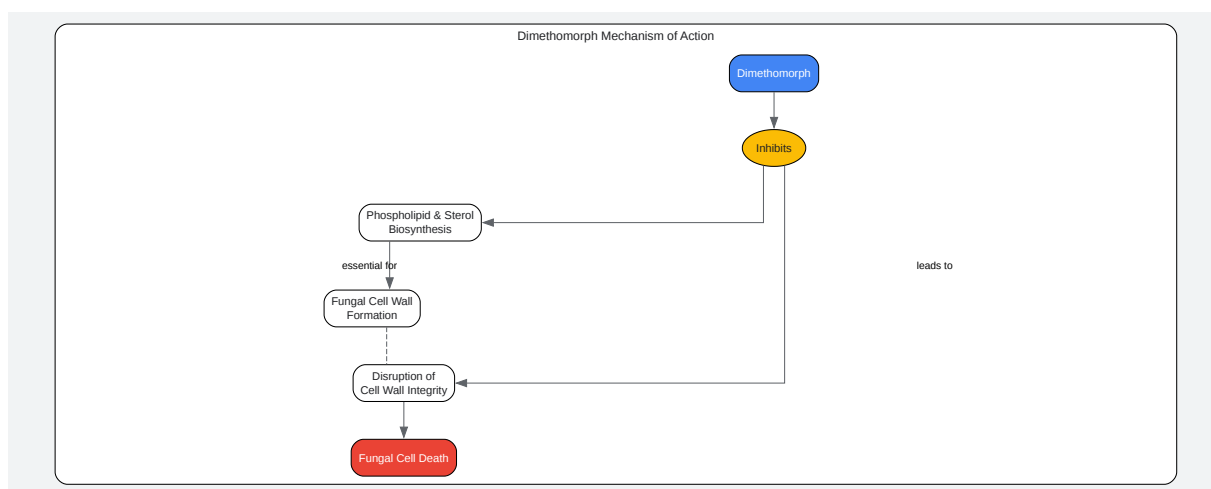
Identifier	Value	Reference
CAS Number	110488-70-5	[9]
IUPAC Name	(E,Z) 4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine	[9]
CA Name	(E,Z) 4-[3-(4-chlorophenyl)-3-(3,4-dimethoxy-phenyl)-1-oxo-2-propenyl]-morpholine	[9]
Molecular Formula	C <sub>21</sub> H <sub>22</sub> ClNO <sub>4</sub>	[9]
Molecular Mass	387.9 g/mol	[9]
EC Number	404-200-2	
INDEX Number	613-102-00-0	

Table 2: Physicochemical Properties of **Dimethomorph**

Property	Value	Reference
Physical State	White to off-white crystalline, odorless solid	[9]
Melting Point	125.2 - 149.2 °C (E/Z mixture)	[9]
Vapor Pressure	9.7 x 10 <sup>-4</sup> mPa	[2]
Solubility in Water	>50 mg/L (20-23 °C)	[2]
Partition Coefficient (n-octanol/water)	log Pow = 2.63 (E-isomer); log Pow = 2.73 (Z-isomer)	[9]
Hydrolysis	Stable to hydrolysis	[9][10]
Photolysis	Estimated DT <sub>50</sub> of 25-28 days in water; E/Z ratio shifts in favor of Z-isomer	[9][11]

## Mechanism of Action

**Dimethomorph**'s primary mode of action is the disruption of the fungal cell wall formation process.[3][5][9] It specifically inhibits the biosynthesis of phospholipids and sterols, which are essential components of the cell wall membrane in Oomycete fungi.[8][12] This action is potent, inhibiting fungal growth at concentrations below 0.25 µg/mL.[3] The disruption prevents the development of new fungal structures, particularly during the sporangium and oospore formation stages, and can also cure existing infections.[3] This unique mechanism of action provides excellent preventative, curative, and antispore activity against target pathogens.[5][13]



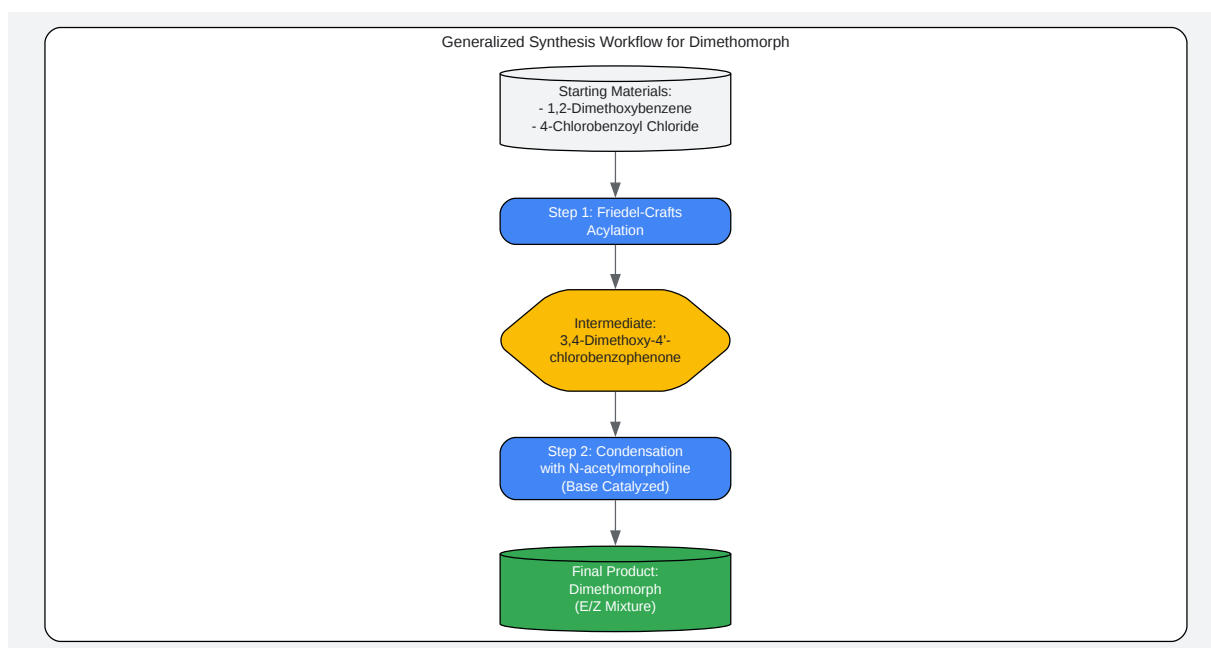
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Caption: Mechanism of Action of **Dimethomorph** on Fungal Cells.

## Synthesis Pathway

The commercial synthesis of **Dimethomorph** is a multi-step process.[6] A common method involves the Friedel-Crafts acylation of 1,2-dimethoxybenzene with 4-chlorobenzoyl chloride.[5]

This is followed by a condensation reaction and subsequent conversion to the morpholide.[5] Alternative methods utilize a basic catalyst, such as sodium tert-butoxide or a copper and vanadium compound, to facilitate the reaction between 4-chloro-3',4'-dimethoxybenzophenone and N-acetylmorpholine.[14][15]



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Caption: Simplified Workflow for **Dimethomorph** Synthesis.

## Analytical Methodology

The determination of **Dimethomorph** residues in various matrices like soil, water, and agricultural products is crucial for safety and regulatory compliance. High-Performance Liquid

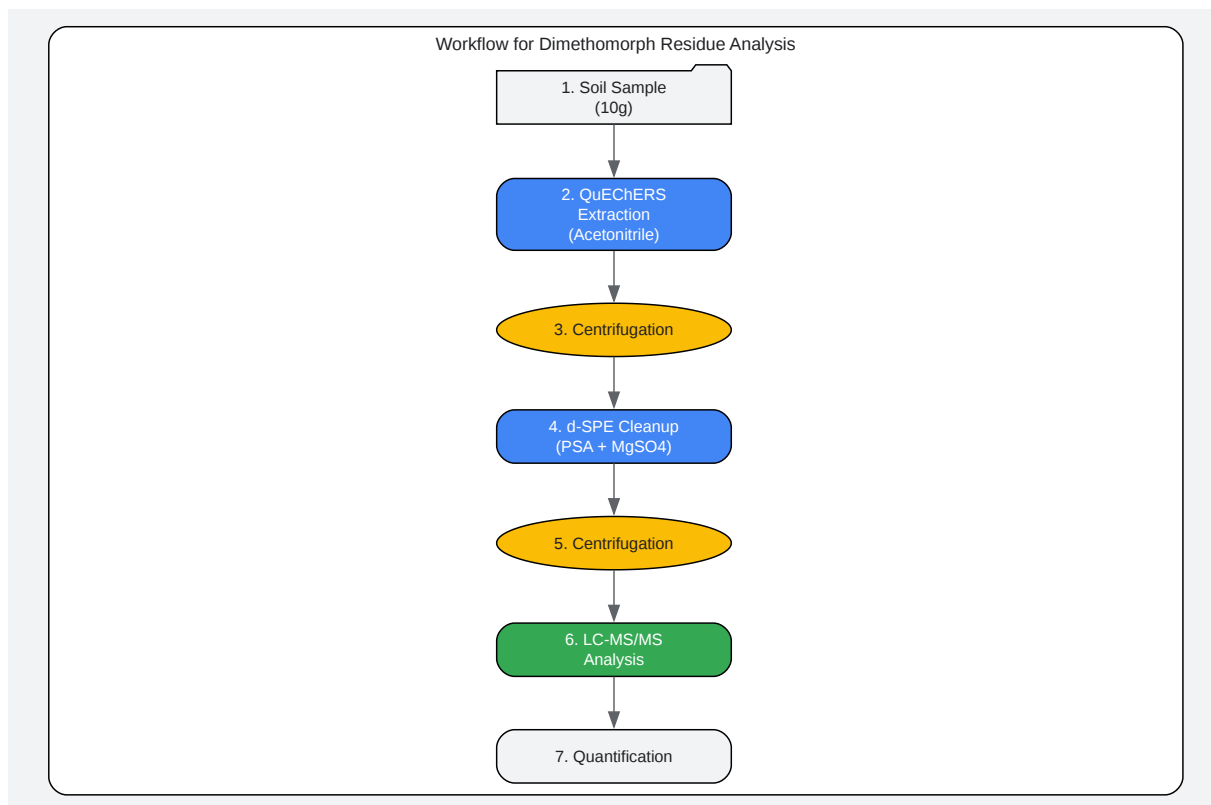
Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a widely used and validated method for its quantification.[\[10\]](#)[\[16\]](#)[\[17\]](#)

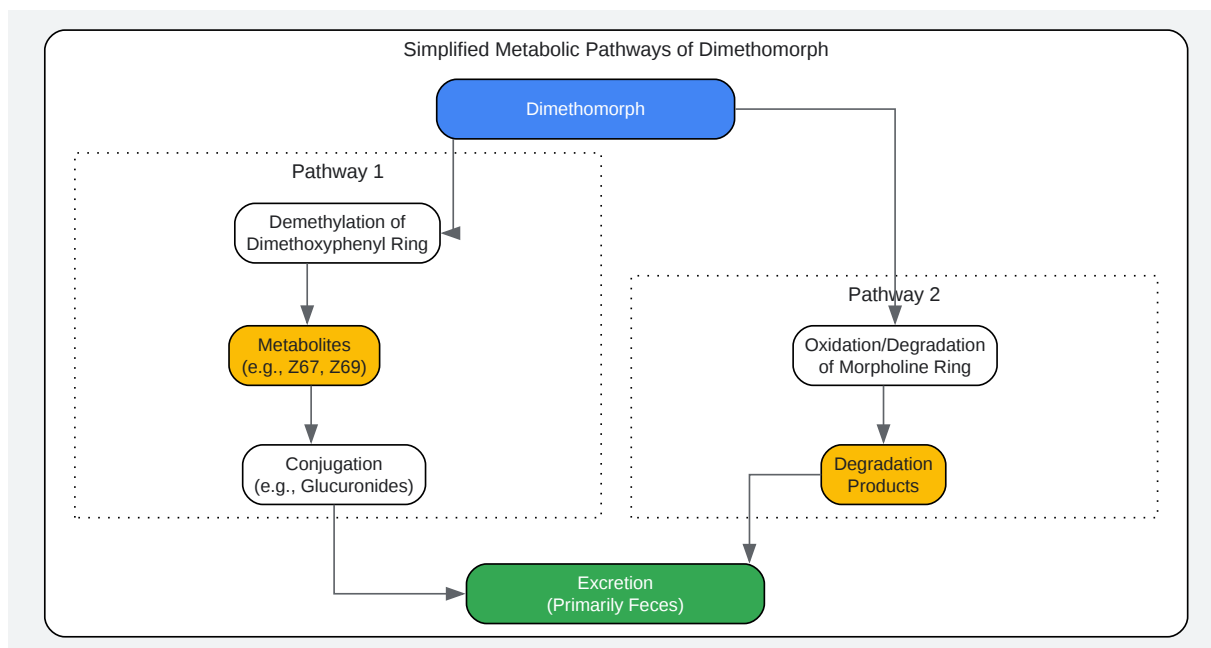
## Experimental Protocol: Determination of Dimethomorph in Soil via LC-MS/MS

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis.[\[16\]](#)[\[17\]](#)

- Sample Preparation and Extraction:
  - Weigh a 10 g homogenized soil sample into a 50 mL centrifuge tube.
  - Add 10 mL of water and 10 mL of acetonitrile.
  - Add the QuEChERS extraction salts (e.g., 4 g  $\text{MgSO}_4$ , 1 g  $\text{NaCl}$ , 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
  - Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing cleanup sorbents (e.g., 150 mg  $\text{MgSO}_4$ , 50 mg Primary Secondary Amine (PSA)).
  - Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
- LC-MS/MS Analysis:
  - Take the supernatant, filter through a 0.22  $\mu\text{m}$  filter, and inject it into the LC-MS/MS system.
  - Chromatographic Separation: Typically performed on a C18 column with a gradient elution of acetonitrile and water (containing an additive like 5 mM ammonium acetate).[\[16\]](#)
  - Mass Spectrometric Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor specific ion transitions for both E and Z isomers, such as  $m/z$  388  $\rightarrow$  301 for quantification and  $m/z$  388  $\rightarrow$  165 for confirmation.[\[18\]](#)

- Quantification:
  - Prepare a calibration curve using **Dimethomorph** reference standards.[\[19\]](#)
  - Calculate the concentration in the sample by comparing its peak area to the calibration curve. The limit of detection (LOD) for this method can be as low as 0.004 mg/kg in soil.  
[\[16\]](#)





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